2-methyl-5-morpholin-4-ylsulfonyl-N-pyridin-2-ylbenzamide
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Overview
Description
2-methyl-5-(morpholinosulfonyl)-N-(2-pyridyl)benzamide is a complex organic compound with a unique structure that combines a benzamide core with morpholine and pyridine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(morpholinosulfonyl)-N-(2-pyridyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common route involves the sulfonylation of 2-methyl-5-aminobenzamide with morpholine, followed by the introduction of the pyridyl group through a coupling reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-(morpholinosulfonyl)-N-(2-pyridyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzamide core allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
2-methyl-5-(morpholinosulfonyl)-N-(2-pyridyl)benzamide has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Medicine: The compound’s structure suggests potential as a pharmaceutical agent, possibly acting as an inhibitor or modulator of specific biological targets.
Industry: In material science, it can be used to develop new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-methyl-5-(morpholinosulfonyl)-N-(2-pyridyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The morpholine and pyridine groups can enhance its binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-(morpholinosulfonyl)benzamide: Lacks the pyridyl group, which may reduce its binding affinity and specificity.
N-(2-pyridyl)benzamide: Lacks the morpholine and sulfonyl groups, potentially altering its chemical reactivity and biological activity.
5-(morpholinosulfonyl)-N-(2-pyridyl)benzamide: Similar structure but without the methyl group, which may affect its overall properties.
Uniqueness
2-methyl-5-(morpholinosulfonyl)-N-(2-pyridyl)benzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties
Properties
Molecular Formula |
C17H19N3O4S |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-methyl-5-morpholin-4-ylsulfonyl-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C17H19N3O4S/c1-13-5-6-14(25(22,23)20-8-10-24-11-9-20)12-15(13)17(21)19-16-4-2-3-7-18-16/h2-7,12H,8-11H2,1H3,(H,18,19,21) |
InChI Key |
OCASUXMZXMNYOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
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